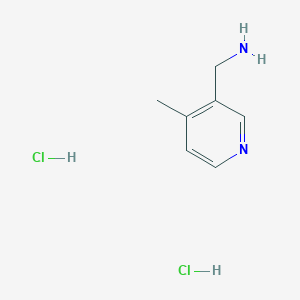
2-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenethylmagnesium bromide is a chemical compound with the molecular formula C8H8BrFMg and a molecular weight of 227.36 . It is typically found in a 0.5M solution in tetrahydrofuran . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-Fluorophenethylmagnesium bromide is1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This indicates that the molecule consists of a bromo [2- (2-fluorophenyl)ethyl]magnesium structure . Physical And Chemical Properties Analysis
2-Fluorophenethylmagnesium bromide is a liquid . Its exact physical and chemical properties, such as boiling point, density, and solubility, were not found in the search results.Scientific Research Applications
Fluorescent Probes and Imaging Agents
- Application : Researchers have explored the use of fluorinated Grignard reagents like 2-Fluorophenethylmagnesium bromide as precursors for synthesizing fluorescent probes. These probes can selectively bind to specific targets (e.g., proteins, nucleic acids) and emit fluorescence, aiding in cellular imaging and diagnostics .
Magnesium Ion Detection
- Application : Fluorescent imaging technology based on magnesium-sensitive probes can monitor real-time magnesium distribution, uptake, and trafficking in living cells. 2-Fluorophenethylmagnesium bromide derivatives could potentially serve as building blocks for such probes .
Mechanism of Action
Mode of Action
As a Grignard reagent, 2-Fluorophenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms present in various organic substrates . This results in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the action of 2-Fluorophenethylmagnesium bromide is the formation of carbon-carbon bonds in organic substrates . This enables the synthesis of a wide range of organic compounds, depending on the specific substrates used.
Action Environment
The action of 2-Fluorophenethylmagnesium bromide is highly dependent on the environment in which it is used . Grignard reagents are sensitive to moisture and air, and must be handled under anhydrous conditions. The presence of water or oxygen can lead to degradation of the reagent, reducing its efficacy. Therefore, the action, efficacy, and stability of 2-Fluorophenethylmagnesium bromide are significantly influenced by environmental factors such as humidity and oxygen levels.
properties
IUPAC Name |
magnesium;1-ethyl-2-fluorobenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRAHLZEKOXCS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenethylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














